Cas no 1698274-44-0 (2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid)

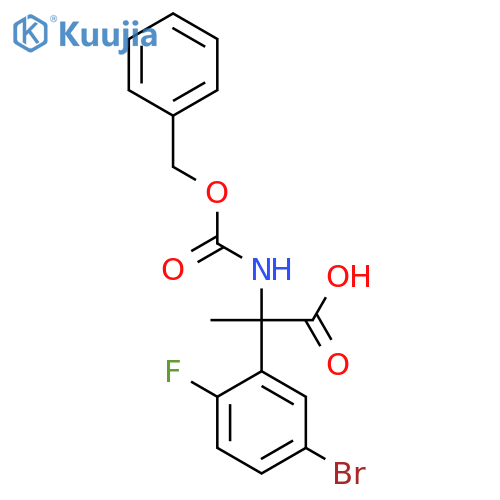

1698274-44-0 structure

商品名:2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid

- EN300-12479056

- 2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid

- 1698274-44-0

-

- インチ: 1S/C17H15BrFNO4/c1-17(15(21)22,13-9-12(18)7-8-14(13)19)20-16(23)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,23)(H,21,22)

- InChIKey: HTYPNBBNPHRELH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1)C(C(=O)O)(C)NC(=O)OCC1C=CC=CC=1)F

計算された属性

- せいみつぶんしりょう: 395.01685g/mol

- どういたいしつりょう: 395.01685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 75.6Ų

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12479056-10.0g |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 10g |

$3746.0 | 2023-05-24 | ||

| Enamine | EN300-12479056-5.0g |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 5g |

$2525.0 | 2023-05-24 | ||

| Enamine | EN300-12479056-2.5g |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 2.5g |

$1707.0 | 2023-05-24 | ||

| Enamine | EN300-12479056-5000mg |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 5000mg |

$3231.0 | 2023-10-02 | ||

| Enamine | EN300-12479056-0.05g |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 0.05g |

$732.0 | 2023-05-24 | ||

| Enamine | EN300-12479056-0.5g |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 0.5g |

$836.0 | 2023-05-24 | ||

| Enamine | EN300-12479056-1.0g |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 1g |

$871.0 | 2023-05-24 | ||

| Enamine | EN300-12479056-250mg |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 250mg |

$1024.0 | 2023-10-02 | ||

| Enamine | EN300-12479056-500mg |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 500mg |

$1069.0 | 2023-10-02 | ||

| Enamine | EN300-12479056-50mg |

2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid |

1698274-44-0 | 50mg |

$935.0 | 2023-10-02 |

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1698274-44-0 (2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬